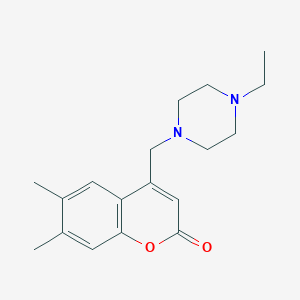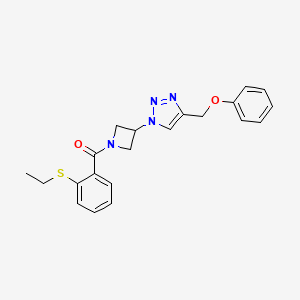
(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings suggests that the compound would have a rigid, cyclic structure. The ethylthio and phenyl groups could potentially introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ethylthio group might be susceptible to oxidation, while the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the nonpolar phenyl group could give the compound unique solubility properties .科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of triazole and azetidine derivatives. For example, Abosadiya et al. (2018) detailed the synthesis of new 1,2,4-Triazole and Triazolidin derivatives, characterizing them using spectroscopic techniques and X-ray crystallography, highlighting their potential in material science and biological applications (Abosadiya et al., 2018).
Antimicrobial Applications
Novel triazole and azetidine compounds have been synthesized for their potential antimicrobial applications. Sunitha et al. (2017) synthesized a series of benzofuran-based 1,2,3-triazoles showing high antimicrobial activity, demonstrating the potential of these compounds in addressing drug-resistant bacterial infections (Sunitha et al., 2017).
Anticancer and Antiviral Applications
Research into triazole derivatives has also explored their potential in anticancer and antiviral therapies. Jilloju et al. (2021) discovered novel triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities, suggesting a new avenue for therapeutic development against viral diseases and cancer (Jilloju et al., 2021).
Material Science and Catalysis
Compounds featuring the triazole moiety are being investigated for their applications in material science and as catalysts in chemical reactions. Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanones, studying their electrochemical properties and liquid crystal behaviors, indicating their utility in developing new materials with specific electronic and optical properties (Zhao et al., 2013).
作用機序
Target of Action
Compounds with a 1,2,3-triazole ring, like “1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds and their lipophilic properties .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The 1,2,3-triazole ring could serve as a linker or spacer in the molecule, allowing the other functional groups to properly orient themselves for optimal interaction with the target .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-20-11-7-6-10-19(20)21(26)24-13-17(14-24)25-12-16(22-23-25)15-27-18-8-4-3-5-9-18/h3-12,17H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDIBDJRKHVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)


![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

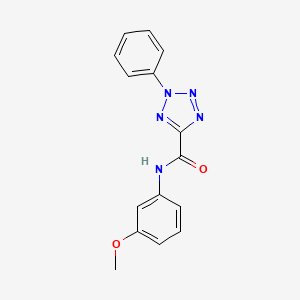
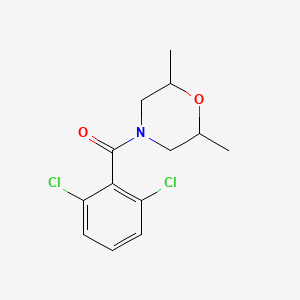
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


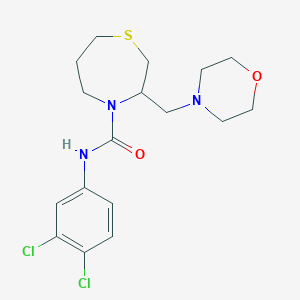
![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
